molecular formula C11H16O3 B12505752 Cyclohexyl 2-oxopent-4-enoate

Cyclohexyl 2-oxopent-4-enoate

Cat. No.: B12505752
M. Wt: 196.24 g/mol
InChI Key: CQBIKPIKUURSCK-UHFFFAOYSA-N
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Description

Cyclohexyl 2-oxopent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a 2-oxopent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-oxopent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 2-oxopent-4-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-oxopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl 2-oxopentanoic acid.

    Reduction: Formation of cyclohexyl 2-hydroxypent-4-enoate.

    Substitution: Formation of cyclohexyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-oxopent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 2-oxopent-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 2-oxopent-4-enoic acid, which can then participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-oxopent-4-enoic acid: A structural analog that lacks the cyclohexyl group.

    Cyclohexyl acetate: Similar ester structure but with an acetate group instead of 2-oxopent-4-enoate.

    Cyclohexyl propionate: Another ester with a propionate group.

Uniqueness

Cyclohexyl 2-oxopent-4-enoate is unique due to the presence of both the cyclohexyl and 2-oxopent-4-enoate moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

cyclohexyl 2-oxopent-4-enoate

InChI

InChI=1S/C11H16O3/c1-2-6-10(12)11(13)14-9-7-4-3-5-8-9/h2,9H,1,3-8H2

InChI Key

CQBIKPIKUURSCK-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C(=O)OC1CCCCC1

Origin of Product

United States

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